alpha-D-Gal-(1->4)-beta-D-Gal-(1->4)-D-Glc

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

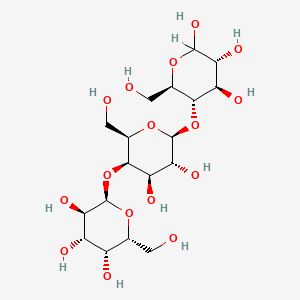

Alpha-D-Gal-(1->4)-beta-D-Gal-(1->4)-D-Glc is a linear trisaccharide comprising D-glucose (at the reducing end) having an alpha-D-galactosyl-(1->4)-beta-D-galactosyl moiety at the 4-position.

Applications De Recherche Scientifique

Conformation and Mimicry in Bacterial Structures

A study on Shigella dysenteriae type 2 revealed that the branched repeating unit of its O-antigenic polysaccharide, including the alpha-D-Gal-(1->4)-beta-D-Gal moiety, arranges in a compact helical structure. This conformation may allow it to mimic globo structures and evade recognition by the host's immune system, indicating its potential role in bacterial pathogenesis and immune system interactions (Rosen, Robobi, & Nyholm, 2002).

Sugar Sensing and Enzyme Regulation in Plants

The compound is also implicated in the modulation of enzyme expression in plants. A study on barley embryos highlighted the existence of independent sensing mechanisms for glucose and disaccharides, crucial in modulating the expression of alpha-amylase. This study underscores the importance of disaccharide structures, including those similar to alpha-D-Gal-(1->4)-beta-D-Gal-(1->4)-D-Glc, in plant sugar-sensing and metabolic regulation (Loreti, Alpi, & Perata, 2000).

Synthesis and Binding Studies

The structural motif has been a focal point in synthetic chemistry aimed at understanding biological interactions. A study synthesized derivatives of the alpha-Gal epitope, including the alpha-D-Gal-(1->3)-beta-D-Gal terminus, to evaluate binding with anti-alpha-Gal antibodies. This research is pivotal for xenotransplantation, as the recognition of these epitopes by antibodies can lead to hyperacute rejection (Janczuk, Zhang, Andreana, Warrick, & Wang, 2002).

Biocatalysis and Prebiotic Synthesis

The motif is also relevant in biocatalysis and the synthesis of prebiotic compounds. Beta-galactosidases from certain bacteria have been used to produce prebiotic galacto-oligosaccharides from lactose, illustrating the compound's role in food science and nutrition (Splechtna, Nguyen, Steinböck, Kulbe, Lorenz, & Haltrich, 2006).

Enzymatic Activity Modulation

The structure also plays a role in modulating enzymatic activity. Research demonstrated that alpha-lactalbumin stimulates milk beta-1,4-galactosyltransferase I to transfer glucose from UDP-glucose to N-acetylglucosamine, a process critical in lactose synthesis, indicating the broader implications of this disaccharide structure in biochemical processes (Ramakrishnan, Shah, & Qasba, 2001).

Propriétés

IUPAC Name |

(2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7+,8+,9-,10-,11-,12-,13-,14-,15+,16?,17-,18+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGDTMLNYKFZSV-ANKSBSNASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-D-Galp-(1->4)-beta-D-Galp-(1->4)-D-Glcp | |

CAS RN |

80446-87-3 |

Source

|

| Record name | 4-O-(4-O-alpha-Galactopyranosyl-beta-galactopyranosyl)glucopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080446873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.